

# PAC-113: A Promising Antifungal Peptide Against Fluconazole-Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

In the ongoing battle against antifungal resistance, the peptide **PAC-113** has demonstrated significant efficacy against Candida strains that have developed resistance to fluconazole, a commonly used antifungal medication. This guide provides a comprehensive comparison of **PAC-113** and fluconazole, supported by experimental data, to inform researchers, scientists, and drug development professionals about its potential as a next-generation antifungal agent.

# Comparative Efficacy: PAC-113 vs. Fluconazole

**PAC-113**, a 12-amino-acid peptide derived from the human salivary protein histatin 5, exhibits a potent and distinct mechanism of action that circumvents common fluconazole resistance pathways.[1] While fluconazole targets the synthesis of ergosterol, a crucial component of the fungal cell membrane, resistance can emerge through alterations in the target enzyme or increased drug efflux. **PAC-113**, however, directly interacts with the fungal cell, leading to rapid cell death.

# Table 1: Minimum Inhibitory Concentration (MIC) of PAC-113 and Fluconazole Against Candida Species



| Organism             | Fluconazole<br>Susceptibility | PAC-113 MIC<br>(µg/mL) | Fluconazole MIC<br>(µg/mL) |
|----------------------|-------------------------------|------------------------|----------------------------|
| Candida albicans     | Susceptible                   | 0.5 - 2                | ≤ 8                        |
| Candida albicans     | Resistant                     | 0.5 - 2                | ≥ 64                       |
| Candida glabrata     | Susceptible-Dose<br>Dependent | ≤ 2                    | 16 - 32                    |
| Candida glabrata     | Resistant                     | ≤ 2                    | ≥ 32                       |
| Candida krusei       | Intrinsically Resistant       | ≤ 2                    | ≥ 64                       |
| Candida parapsilosis | Susceptible                   | ≤ 2                    | ≤ 2                        |
| Candida tropicalis   | Susceptible                   | ≤ 2                    | ≤ 2                        |
| Candida tropicalis   | Resistant                     | ≤ 2                    | ≥ 4                        |

Note: The MIC values for **PAC-113** are collated from various in vitro studies. Fluconazole MIC breakpoints are based on CLSI guidelines.[2][3]

The data clearly indicates that **PAC-113** maintains its high potency against Candida strains that are resistant to fluconazole. Its efficacy is not significantly impacted by the resistance mechanisms that render fluconazole ineffective.

## **Mechanism of Action: A Multi-pronged Attack**

The antifungal activity of **PAC-113** is initiated by its binding to the Candida albicans cell wall protein Ssa2.[1][4] This interaction facilitates the translocation of the peptide into the fungal cell, where it disrupts essential cellular processes. Unlike fluconazole's targeted enzymatic inhibition, **PAC-113**'s mechanism is multifaceted, making the development of resistance more challenging for the fungus.

Once inside the cell, **PAC-113** has been shown to have intracellular targets, including mitochondria, leading to the production of reactive oxygen species and ultimately, cell death.[5] [6] Furthermore, **PAC-113**'s parent compound, histatin 5, is known to induce an osmotic stress response in Candida albicans through the activation of the Hog1 Mitogen-Activated Protein Kinase (MAPK) pathway.[4][7]



Below is a diagram illustrating the proposed signaling pathway of **PAC-113** in Candida albicans.



Click to download full resolution via product page

Proposed signaling pathway of **PAC-113** in *Candida albicans*.



## **Experimental Protocols**

The efficacy of **PAC-113** is primarily determined through in vitro antifungal susceptibility testing. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[8][9][10]

## **Broth Microdilution Antifungal Susceptibility Testing**

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

- 1. Inoculum Preparation:
- Candida colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5
  McFarland standard.
- This suspension is then diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10<sup>3</sup> to 2.5 x 10<sup>3</sup> cells/mL.
- 2. Antifungal Agent Preparation:
- PAC-113 and fluconazole are serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
- 3. Inoculation and Incubation:
- Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
- The microtiter plates are incubated at 35°C for 24-48 hours.
- 4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth



control.

Below is a workflow diagram for the broth microdilution assay.



Click to download full resolution via product page

Workflow for the broth microdilution antifungal susceptibility assay.



### Conclusion

The available data strongly suggest that **PAC-113** is a promising candidate for the treatment of infections caused by fluconazole-resistant Candida strains. Its unique mechanism of action and consistent in vitro efficacy warrant further investigation and clinical development. For researchers and drug development professionals, **PAC-113** represents a novel approach to combat the growing threat of antifungal resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PAC-113: A clinically active antimicrobial peptide Creative Peptides [creative-peptides.com]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Antifungal Susceptibilities to Fluconazole and Voriconazole of Oral Candida glabrata Isolates from Head and Neck Radiation Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pacgen Biopharmaceuticals Corporation Announces Positive Results from Phase I/II Trial of Novel Anti-Fungal Drug BioSpace [biospace.com]
- 6. Antimicrobial Peptides: Avant-Garde Antifungal Agents to Fight against Medically Important Candida Species PMC [pmc.ncbi.nlm.nih.gov]
- 7. Envisaging Antifungal Potential of Histatin 5: A Physiological Salivary Peptide | MDPI [mdpi.com]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. researchgate.net [researchgate.net]



 To cite this document: BenchChem. [PAC-113: A Promising Antifungal Peptide Against Fluconazole-Resistant Candida Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574744#efficacy-of-pac-113-against-fluconazole-resistant-candida-strains]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com